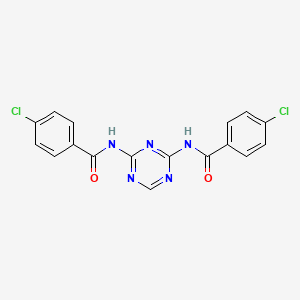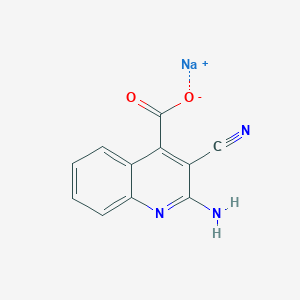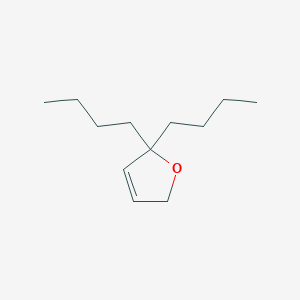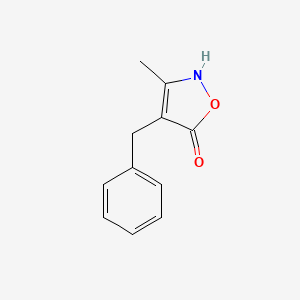![molecular formula C10H6N2O4 B12897847 2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and a cyano group attached to the benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves the use of continuous flow reactors. These reactors allow for the rapid and efficient synthesis of oxazolines and their subsequent oxidation to oxazoles. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to improve the safety profile and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chrome acid, ozone.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the electron density from the aryl amine can be delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is particularly useful in drug design, where the compound can be tailored to target specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole can be compared with other similar compounds, such as:
Oxazolines: These compounds share a similar five-membered ring structure but differ in their functional groups and reactivity.
Isoxazoles: Contain an oxygen and nitrogen atom in a different arrangement, resulting in distinct biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C10H6N2O4 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
2-(6-cyano-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H6N2O4/c11-4-5-1-2-6-7(3-5)16-9(12-6)8(13)10(14)15/h1-3,8,13H,(H,14,15) |
InChI-Schlüssel |
ROENOWHDTINRSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)OC(=N2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)
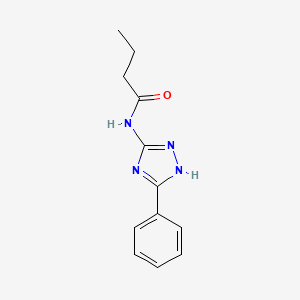
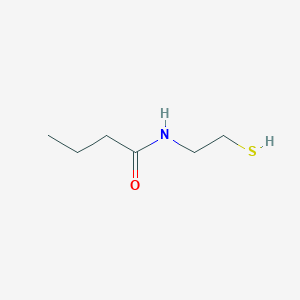
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
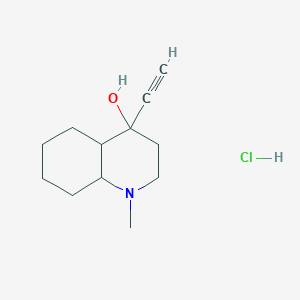
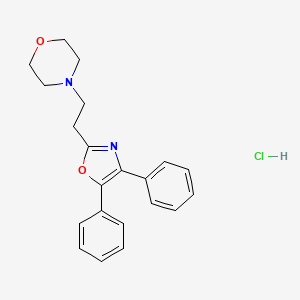
![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)


